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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzaldehyde

Cat. No.: B066140 Get Quote

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

analytical characterization, and safety considerations for 4-(3-Chlorophenoxy)benzaldehyde
(CAS No. 164522-90-1). As a substituted aromatic aldehyde, this compound serves as a

potential intermediate in the synthesis of fine chemicals and pharmaceutical agents. This

document is intended for researchers, chemists, and drug development professionals, offering

a synthesis of available data and field-proven analytical methodologies. We will delve into its

structural identity, known physical properties, and the expected spectroscopic and

chromatographic profiles. Furthermore, this guide outlines a validated, step-by-step protocol for

purity assessment and characterization, underscoring the causality behind experimental

choices to ensure scientific integrity.

Chemical Identity and Structure
4-(3-Chlorophenoxy)benzaldehyde is a bifunctional organic molecule featuring a

benzaldehyde core linked to a 3-chlorophenoxy group via an ether bond. This unique

substitution pattern dictates its chemical reactivity and physical properties. The aldehyde group

is a versatile functional handle for various organic transformations, while the chlorinated

phenoxy moiety influences its solubility, electronic properties, and potential biological activity.
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Caption: Chemical Structure of 4-(3-Chlorophenoxy)benzaldehyde.

The fundamental identifiers for this compound are summarized in the table below.
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Identifier Value Source(s)

IUPAC Name
4-(3-

chlorophenoxy)benzaldehyde
N/A

CAS Number 164522-90-1 [1]

Molecular Formula C₁₃H₉ClO₂ [1][2]

Molecular Weight 232.66 g/mol [3]

Canonical SMILES
C1=CC(=CC(=C1)Cl)OC2=CC

=C(C=C2)C=O
[2]

InChI

1S/C13H9ClO2/c14-11-2-1-3-

13(8-11)16-12-6-4-10(9-15)5-

7-12/h1-9H

[4]

InChIKey
BGMYGFFWBQIXHN-

UHFFFAOYSA-N
[2][4]

Physicochemical Properties
The physical properties of 4-(3-Chlorophenoxy)benzaldehyde are primarily documented by

chemical suppliers. It is essential to note that comprehensive experimental data for properties

such as melting point, boiling point, and aqueous solubility are not widely available in peer-

reviewed literature. The data presented here are based on catalog information.

Property Value Conditions Source(s)

Physical State Liquid Ambient Temperature [5]

Purity (Assay) ~95% N/A [4]

Density 1.235 g/mL 25 °C [4]

Refractive Index (n_D) 1.619 20 °C [4]

Flash Point Not Applicable N/A [4]

Analytical Characterization Profile
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A robust analytical characterization is critical for confirming the identity, purity, and stability of

any chemical entity in a research or development setting. While specific, published spectra for

this compound are scarce, its structure allows for a highly accurate prediction of its analytical

profile based on established principles of spectroscopy and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structural

elucidation of organic molecules. It provides detailed information about the carbon-hydrogen

framework. For 4-(3-Chlorophenoxy)benzaldehyde, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectrum:

Aldehyde Proton (CHO): A sharp singlet is expected in the highly deshielded region of the

spectrum, typically between δ 9.9 and 10.1 ppm. This signal is diagnostic for the aldehyde

functional group. A similar substituted benzaldehyde has shown this peak at 9.89 ppm[6].

Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 6.8 and 8.0

ppm. The protons on the benzaldehyde ring will likely appear as two distinct doublets (an

AA'BB' system), while the protons on the chlorophenoxy ring will present a more complex

pattern due to their varied electronic environments. The total integration of the aromatic

region should correspond to eight protons.

Expected ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The aldehyde carbon is expected to resonate significantly

downfield, typically around δ 190-192 ppm.

Aromatic Carbons (Ar-C): Multiple signals will be present in the δ 115-160 ppm range. The

carbons directly attached to the oxygen (C-O) and chlorine (C-Cl) atoms will have

characteristic shifts.

Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the

presence of key functional groups. The spectrum is a molecular fingerprint based on the

vibrational frequencies of covalent bonds.
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Expected Characteristic Absorptions:

~1700 cm⁻¹ (strong): A sharp, intense peak characteristic of the C=O (carbonyl) stretch of

an aromatic aldehyde.

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Two distinct peaks, known as a Fermi doublet,

characteristic of the C-H stretch of the aldehyde group.

~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether linkage.

~1600-1450 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic rings.

~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and

can provide structural information through fragmentation analysis. High-resolution MS (HRMS)

provides an exact mass, confirming the molecular formula.

Expected Data: The molecular ion peak [M]⁺ should be observed at m/z 232, with a

characteristic isotopic pattern [M+2]⁺ at m/z 234 (approximately one-third the intensity of the

[M]⁺ peak) due to the presence of the ³⁷Cl isotope.

Predicted Collision Cross Section (CCS): For advanced LC-MS applications, predicted CCS

values can aid in compound identification.[2]

Adduct m/z (Calculated) Predicted CCS (Å²)

[M+H]⁺ 233.03639 146.4

[M+Na]⁺ 255.01833 156.4

[M-H]⁻ 231.02183 153.5

Chromatographic Purity Assessment
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV

detector is the most common and reliable method for determining the purity of non-volatile
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organic compounds.[7] The method's trustworthiness comes from its ability to separate the

main component from potential impurities arising from synthesis or degradation. A reversed-

phase C18 column is typically effective for molecules of this polarity.

Sample Preparation HPLC-UV Analysis Data Processing

Weigh ~10 mg of
4-(3-Chlorophenoxy)benzaldehyde

Dissolve in Acetonitrile
to make 1 mg/mL stock

Dilute to 0.1 mg/mL
working solution

Filter through 0.45 µm
PTFE syringe filter

Inject 10 µL into
HPLC system

Vial Transfer
Isocratic Separation

(e.g., 60:40 ACN:H₂O)
on C18 Column

UV Detection at 254 nm Integrate Chromatogram PeaksRaw Data Calculate Purity by
Area Percent Method Generate Report

Click to download full resolution via product page

Caption: Standard HPLC-UV workflow for purity analysis.

Protocol: Purity Determination by Reversed-Phase HPLC-UV

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and

deionized water (H₂O) in a 60:40 (v/v) ratio. Filter and degas the mobile phase prior to use.

Standard Preparation:

Accurately weigh approximately 10 mg of 4-(3-Chlorophenoxy)benzaldehyde.

Dissolve in ACN in a 10 mL volumetric flask to create a 1.0 mg/mL stock solution.

Perform a 1:10 dilution with the mobile phase to obtain a 0.1 mg/mL working solution.

HPLC System and Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.
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UV Detector Wavelength: 254 nm.

Run Time: 15 minutes.

Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the

working solution and record the chromatogram.

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main

peak using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information

provided is synthesized from supplier safety data sheets (SDS) and should be considered the

minimum standard for handling.

Hazard Identification:

Signal Word: Danger[4]

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation),

H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[4]

Related compounds may also cause skin and respiratory tract irritation.[8][9]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

[10]

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.

If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter is

required.[10]

Handling and Storage:
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Avoid contact with eyes, skin, and clothing.[8] Wash hands thoroughly after handling.

Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[8] The compound is classified under

Storage Class 10 for combustible liquids.[4]

Conclusion
4-(3-Chlorophenoxy)benzaldehyde is a valuable chemical intermediate with a well-defined,

albeit not extensively published, set of physicochemical properties. Its identity and purity can

be rigorously confirmed through a combination of standard analytical techniques, including

NMR, IR, MS, and HPLC. The predictive data and representative protocols outlined in this

guide provide a solid foundation for researchers to confidently handle, characterize, and utilize

this compound in their synthetic and developmental workflows, ensuring both safety and

scientific validity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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